molecular formula C24H24INO5 B10959793 3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide

3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B10959793
M. Wt: 533.4 g/mol
InChI Key: YLFPNGPHORJENZ-UHFFFAOYSA-N
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Description

3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an iodophenoxy group, a trimethoxybenzyl group, and a benzamide core. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-iodophenol with benzyl chloride to form 4-iodophenylmethyl ether. This intermediate is then reacted with 3,4,5-trimethoxybenzylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as phase-transfer catalysis and the use of advanced purification methods like recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the iodophenoxy and trimethoxybenzyl groups allows for versatile applications in various fields of research .

Properties

Molecular Formula

C24H24INO5

Molecular Weight

533.4 g/mol

IUPAC Name

3-[(4-iodophenoxy)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H24INO5/c1-28-21-12-17(13-22(29-2)23(21)30-3)14-26-24(27)18-6-4-5-16(11-18)15-31-20-9-7-19(25)8-10-20/h4-13H,14-15H2,1-3H3,(H,26,27)

InChI Key

YLFPNGPHORJENZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I

Origin of Product

United States

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